molecular formula C10H6F3NO B1219512 8-(Trifluoromethyl)quinolin-4-ol CAS No. 23779-96-6

8-(Trifluoromethyl)quinolin-4-ol

Cat. No. B1219512
CAS RN: 23779-96-6
M. Wt: 213.16 g/mol
InChI Key: UDRWADJLLWWJOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 8-(Trifluoromethyl)quinolin-4-ol, such as 1-trifluoromethyl-4-quinolone derivatives, involves key steps like oxidative desulfurization-fluorination reactions. These processes are critical for introducing the trifluoromethyl group at specific positions on the quinolone ring, which significantly impacts the compound's properties and activity (Asahina et al., 2005).

Molecular Structure Analysis

Molecular structure and electronic properties of 8-(Trifluoromethyl)quinolin-4-ol derivatives can be studied using spectroscopic methods and theoretical calculations like density functional theory (DFT). Such analyses reveal the impact of substituents like the trifluoromethyl group on the electronic structure and photophysical properties of the compound, which are crucial for its potential applications (Suliman et al., 2014).

Chemical Reactions and Properties

8-(Trifluoromethyl)quinolin-4-ol and its derivatives participate in various chemical reactions, forming complex structures and exhibiting unique reactivity. For instance, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones, related to the core structure of 8-(Trifluoromethyl)quinolin-4-ol, are used as surrogates in Passerini and Ugi-type reactions, showcasing the compound's versatility in synthetic chemistry (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of 8-(Trifluoromethyl)quinolin-4-ol derivatives, such as fluorescence emission and quantum yield, are significantly influenced by the molecular structure. The introduction of specific substituents can enhance these properties, making the compound suitable for applications in materials science and photophysical studies (Suliman et al., 2014).

Chemical Properties Analysis

The chemical behavior of 8-(Trifluoromethyl)quinolin-4-ol, including its reactivity and interactions with other molecules, can be comprehensively understood through studies on its derivatives. These analyses provide insights into the compound's potential as a building block in organic synthesis and its interactions in biological systems (Madhu et al., 2022).

Scientific Research Applications

Photophysical Properties

The synthesis and characterization of derivatives of 8-hydroxyquinoline, including those with fluorophenyl substitutions, have been extensively studied. These derivatives exhibit strong fluorescence emission, which is significantly enhanced compared to their parent compounds. Their electronic structures and photophysical properties have been investigated using theoretical methods like density functional theory (DFT) and time-dependent DFT. These studies have shown that the aryl substituents significantly contribute to the frontier molecular orbitals, indicating potential applications in materials science and photonic devices (Suliman, Al-Nafai, & Al-Busafi, 2014).

Antimicrobial Agents

Several compounds containing 8-(trifluoromethyl)quinolin-4-ol have been synthesized and evaluated for their antimicrobial properties. These include novel pyrazolo[3,4-d]pyrimidine derivatives and other quinoline derivatives with potential applications as antibacterial and antifungal agents. The structures of these products have been determined through spectral studies, and their efficacy against various bacterial and fungal strains has been assessed, showcasing their potential in developing new antimicrobial drugs (Holla et al., 2006).

Corrosion Inhibition

Research has demonstrated the efficacy of 8-hydroxyquinoline derivatives, including those containing trifluoromethyl groups, as corrosion inhibitors. These compounds have been shown to protect steel effectively in acidic environments, making them valuable in industrial applications where corrosion resistance is critical. The studies include evaluations using electrochemical measurements, surface analysis, and computational techniques, underscoring their potential as highly efficient corrosion inhibitors (El faydy et al., 2021).

Catalytic Applications

The synthesis of unsymmetrical pincer ligands with an 8-hydroxyquinoline core has led to the development of palladium(II) complexes that exhibit efficient catalytic activity. These complexes have been used in amine and copper-free Sonogashira coupling, demonstrating their potential in facilitating important chemical reactions in a more environmentally friendly manner (Kumar et al., 2017).

Proton Transfer Compounds

Quinolin-8-ol and its derivatives, including those with trifluoromethyl groups, have been involved in the formation of crystalline proton transfer compounds. These compounds have been characterized using X-ray diffraction analysis and other spectroscopic methods, revealing insights into their molecular structures and interactions. Such compounds have implications in the development of materials with specific electronic and structural properties (Jin et al., 2014).

Safety And Hazards

8-(Trifluoromethyl)quinolin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRWADJLLWWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917113
Record name 8-(Trifluoromethyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinolin-4-ol

CAS RN

93919-57-4, 23779-96-6
Record name 8-(Trifluoromethyl)-4(1H)-quinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)-4-quinolinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-(Trifluoromethyl)quinolin-4-ol
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Record name 8-(Trifluoromethyl)quinolin-4(1H)-one
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Record name 8-(Trifluoromethyl)quinolin-4-ol
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Record name 8-(trifluoromethyl)quinolin-4(1H)-one
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Record name 8-(trifluoromethyl)quinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Eswaran, AV Adhikari, NS Shetty - European journal of medicinal …, 2009 - Elsevier
A new class of quinoline derivatives containing 1,2,4-triazole moiety were synthesized from derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide 4 through multi-step …
Number of citations: 384 www.sciencedirect.com
N Nayak, J Ramprasad… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The article describes the design, synthesis, and characterization of a new series of 8‐trifluoromethylquinoline substituted pyrazole‐3‐carboxamides (9a, 9b, 9c, 9d, 9e, 9f, 9g, 9h, 9i, 9j, …
Number of citations: 12 onlinelibrary.wiley.com
N Nayak, J Ramprasad, U Dalimba - Journal of Fluorine Chemistry, 2016 - Elsevier
In an attempt to develop newer antitubercular and antibacterial agents against the increasing bacterial resistance, we have designed new quinoline–pyrazole analogs (8a–u) following …
Number of citations: 59 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanarayana… - European journal of …, 2014 - Elsevier
… The mixture of 3-Bromo-8-trifluoromethyl-quinolin-4-ol (3.0 g, 0.010 mol) potassium carbonate (1.52 g, 0.011 mol) and ethyliodide (2.40 g, 0.015 mol) in dimethylformamide (30 mL) was …
Number of citations: 89 www.sciencedirect.com
S TG, S Subramanian, S Eswaran - Heterocyclic Communications, 2020 - degruyter.com
… In scheme 2, 2-trifluoromethyl aniline (8) was consequently converted into 2-methyl-8-trifluoromethyl-quinolin-4-ol (9) via cyclisation using the reagents ethyl acetoacetate and …
Number of citations: 15 www.degruyter.com
B Hu, J Jetter, D Kaufman, R Singhaus… - Bioorganic & medicinal …, 2007 - Elsevier
… Step 1: 8-Trifluoromethyl-quinolin-4-ol (9.12 g, 42.8 mmol) was dissolved in acetic acid (300 mL). Bromine (2.20 mL 42.8 mmol) was dissolved in acetic acid (30 mL) and then added …
Number of citations: 50 www.sciencedirect.com
P Chaya, S Shah, A Krishnan… - Journal of …, 2022 - pubs.thesciencein.org
Quinoline is a privileged scaffold with immense studies carried out on its synthetic methods and wide range of biological properties. In order to intensify its properties and afford potent …
Number of citations: 3 www.pubs.thesciencein.org
R Dularea, A Kumarb - researchgate.net
This review highlightsresearch works of many researchers on 1, 2, 4-triazoles and their derivatives. The chemistry of triazoles and their derivatives has gotten a lot of attention in recent …
Number of citations: 2 www.researchgate.net
R Dulare - Int J Chem Sci, 2023
Number of citations: 0

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